molecular formula C18H26N8 B12243413 1-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazine

1-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazine

Cat. No.: B12243413
M. Wt: 354.5 g/mol
InChI Key: KFUDZMAKGPYCPB-UHFFFAOYSA-N
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Description

1-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an imidazo[1,2-b]pyridazine core, which is known for its diverse biological activities, and a triazole moiety, which is often used in medicinal chemistry for its stability and bioactivity .

Preparation Methods

The synthesis of 1-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazine typically involves multi-step organic reactionsThe reaction conditions often involve the use of copper(I) catalysts and azide-alkyne cycloaddition . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the mTOR pathway, which is crucial for cell growth and proliferation . The triazole moiety can also interact with various enzymes, leading to inhibition of their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H26N8

Molecular Weight

354.5 g/mol

IUPAC Name

2-tert-butyl-6-[4-[2-(triazol-1-yl)ethyl]piperazin-1-yl]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C18H26N8/c1-18(2,3)15-14-26-16(20-15)4-5-17(21-26)24-11-8-23(9-12-24)10-13-25-7-6-19-22-25/h4-7,14H,8-13H2,1-3H3

InChI Key

KFUDZMAKGPYCPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)CCN4C=CN=N4

Origin of Product

United States

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